[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of [1-(pyridin-2-yl)pyrrolidin-2-yl]methanol hydrochloride demonstrates a complex three-dimensional arrangement that reflects the inherent structural constraints imposed by its heterocyclic framework. The compound exhibits the molecular formula C₁₀H₁₄N₂O- HCl with a molecular weight of 214.69 g/mol, indicating the presence of two nitrogen atoms within the bicyclic system and the formation of a hydrochloride salt. The International Union of Pure and Applied Chemistry nomenclature identifies this structure as (1-(pyridin-2-yl)pyrrolidin-2-yl)methanol hydrochloride, emphasizing the connectivity pattern between the heterocyclic components.
The crystallographic characteristics of this compound reveal important structural features that influence its solid-state organization and intermolecular interactions. The compound exists as a solid under standard conditions, with a purity level of 95% as determined through analytical characterization. The International Chemical Identifier key COVZBYBQTCQIJL-UHFFFAOYSA-N provides a unique digital fingerprint that distinguishes this specific stereochemical and constitutional arrangement from related pyrrolidine-pyridine derivatives. The InChI code 1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H reveals the connectivity pattern and hydrogen distribution within the molecular framework.
The crystallographic analysis indicates that the pyrrolidine ring adopts a specific envelope conformation that minimizes steric interactions between the substituents at the nitrogen and carbon-2 positions. This conformational preference aligns with observations from related pyrrolidine derivatives, where similar envelope conformations have been documented in crystal structures of organocatalytic intermediates. The pyridine ring maintains its characteristic planar geometry, providing a rigid aromatic framework that influences the overall molecular geometry and crystal packing arrangements.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O- HCl | |
| Molecular Weight | 214.69 g/mol | |
| Physical State | Solid | |
| Purity | 95% | |
| InChI Key | COVZBYBQTCQIJL-UHFFFAOYSA-N | |
| CAS Registry Number | 2034156-84-6 |
Stereochemical Configuration and Chiral Center Dynamics
The stereochemical configuration of this compound centers around the chiral carbon atom at position 2 of the pyrrolidine ring, which bears both the hydroxymethyl substituent and participates in the ring structure. This chiral center creates the potential for enantiomeric forms, though the current analytical data does not specify the absolute configuration of the compound under investigation. The presence of this stereogenic center significantly influences the three-dimensional molecular geometry and contributes to the compound's potential biological activity and crystallographic behavior.
The conformational dynamics of the pyrrolidine ring system play a crucial role in determining the overall stereochemical properties of the molecule. Research on related pyrrolidine derivatives has demonstrated that these five-membered rings typically adopt envelope conformations to minimize torsional strain and optimize orbital overlap. In the case of this compound, the envelope conformation likely positions the carbon-2 atom bearing the hydroxymethyl group either above or below the plane defined by the remaining four ring atoms.
The hydroxymethyl substituent at the carbon-2 position introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the methanol group to the pyrrolidine ring. This rotational freedom creates multiple possible conformations that can be stabilized through intramolecular hydrogen bonding interactions between the hydroxyl group and the nitrogen atoms in either the pyrrolidine or pyridine rings. Such conformational preferences have been observed in structurally related compounds, where hydrogen bonding patterns significantly influence crystal packing and molecular stability.
Comparative analysis with enantiomerically pure pyrrolidine derivatives provides insight into the stereochemical behavior of this compound class. For example, studies of D(-)-prolinol, which shares the pyrrolidin-2-ylmethanol structural motif, demonstrate specific optical rotation values of -29° to -33° (c=1, toluene), indicating the significant influence of the chiral center on optical properties. The hydrochloride salt formation in this compound likely occurs through protonation of either the pyrrolidine nitrogen or the pyridine nitrogen, creating ionic interactions that further stabilize specific conformational arrangements.
Table 2: Stereochemical Features and Related Compound Comparisons
Comparative Analysis with Pyrrolidine-Pyridine Hybrid Analogues
The structural characteristics of this compound can be effectively analyzed through comparison with related pyrrolidine-pyridine hybrid compounds that demonstrate similar connectivity patterns and functional group arrangements. This comparative approach reveals important structure-activity relationships and provides insights into the factors that influence molecular geometry, crystal packing, and chemical behavior within this compound class.
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol represents a closely related analogue with molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol. This compound features the same pyrrolidine and pyridine ring systems but with altered connectivity, where the pyrrolidine nitrogen is attached to the 6-position of the pyridine ring rather than the 2-position. The hydroxymethyl group maintains its attachment to the pyridine ring at the 2-position, creating an isomeric relationship with the target compound. The molecular weight difference of 36.46 g/mol between these compounds corresponds exactly to the hydrochloride salt component (HCl = 36.46 g/mol), confirming the structural relationship.
The crystal structure analysis of 3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione provides valuable insights into the hydrogen bonding behavior of hydroxymethyl-substituted pyrrolidine derivatives. This compound, with molecular formula C₁₄H₂₂N₂O₅, demonstrates the formation of extensive hydrogen bonding networks involving O-H⋯O interactions with bond angles ranging from 158.1° to 174.87°. These findings suggest that this compound likely participates in similar hydrogen bonding interactions that stabilize its crystal structure and influence its physical properties.
Pentacarbonyl{3-[(2S)-1-methylpyrrolidin-2-yl]pyridine}tungsten(0) offers another perspective on pyrrolidine-pyridine coordination chemistry. Although this compound incorporates a metal center, the organic ligand portion demonstrates the structural stability and coordination potential of pyrrolidine-pyridine hybrid systems. The crystallographic data reveal a monoclinic crystal system with space group P2₁, indicating the influence of chirality on crystal packing arrangements. The compound crystallizes with specific unit cell parameters (a = 6.6303 Å, b = 10.6720 Å, c = 11.6748 Å, β = 96.636°) that reflect the geometric constraints imposed by the pyrrolidine-pyridine framework.
Analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate demonstrates the crystallographic behavior of pyridine-containing heterocyclic compounds. This compound crystallizes in the triclinic space group P1̄ with hydrogen bonding interactions that create three-dimensional network structures. The presence of pyridine nitrogen atoms as hydrogen bond acceptors parallels the potential behavior of this compound in forming similar intermolecular interactions.
Table 3: Comparative Analysis of Pyrrolidine-Pyridine Hybrid Compounds
Properties
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZBYBQTCQIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with pyridin-2-amine or substituted pyridin-2-amine derivatives and pyrrolidine precursors such as pyrrolidine-2-carboxylic acid or its derivatives. The key steps involve:
- Formation of the pyrrolidine ring or modification of a preformed pyrrolidine.
- Functionalization at the 2-position with a hydroxymethyl group.
- Salt formation with hydrochloric acid.
Hydroxymethylation of Pyrrolidine Derivatives
A common approach to introduce the hydroxymethyl group at the 2-position of the pyrrolidine ring involves hydroxymethylation using formaldehyde under controlled conditions. For example, (S)-2-methylpyrrolidine undergoes hydroxymethylation with formaldehyde, followed by treatment with hydrochloric acid to yield the hydrochloride salt of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, a related compound structurally analogous to the target molecule.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxymethylation | (S)-2-methylpyrrolidine + formaldehyde | Formation of hydroxymethylated intermediate |
| Salt formation | HCl in methanol or ethanol | Hydrochloride salt precipitation |
This method ensures retention of stereochemistry and yields a crystalline product suitable for further functionalization.
Formation of the Pyridin-2-yl Substituent on Pyrrolidine Nitrogen
The attachment of the pyridin-2-yl group at the nitrogen of the pyrrolidine ring can be achieved via nucleophilic substitution or reductive amination involving pyridin-2-carbaldehyde and pyrrolidine derivatives. One documented method involves mixing substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol, stirring at room temperature to form the corresponding imine, which upon reduction yields the desired substituted pyrrolidine derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine formation | Pyridin-2-amine + Pyridine-2-carbaldehyde in MeOH | Imine intermediate |
| Reduction | Reducing agent (e.g., NaBH4 or BH3·Me2S in THF) | Pyridin-2-yl substituted pyrrolidine |
Synthesis via Pyrrolidine-2-methanol Derivatives
Patent literature describes preparation of pyrrolidine-2-methanol derivatives, which are structurally close to [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol. The process involves the reaction of pyroglutamic acid chloride with appropriate amines, followed by reduction and functional group transformations to yield pyrrolidine-2-methanol hydrochloride salts.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyroglutamic acid chloride formation | Pyroglutamic acid + phosphorus pentachloride (PCl5) | Chlorination step |
| Reaction with amine | Amine + acid chloride in benzene or chlorobenzene | Formation of amide intermediate |
| Reduction and purification | Various reducing agents and purification steps | Yielding pyrrolidine-2-methanol derivatives |
Salt Formation with Hydrochloric Acid
The final step in the preparation is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a polar solvent such as methanol or ethanol. This step improves the compound's crystallinity, stability, and handling properties.
Comparative Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydroxymethylation of pyrrolidine | (S)-2-methylpyrrolidine | Formaldehyde, HCl, MeOH or EtOH | Simple, stereoselective, high purity | Requires chiral starting material |
| Reductive amination | Pyridin-2-amine + pyridine-2-carbaldehyde | Methanol, reducing agent (NaBH4, BH3·Me2S) | Direct pyridin-2-yl substitution | Sensitive to reaction conditions |
| Pyroglutamic acid chloride route | Pyroglutamic acid, amines | PCl5 chlorination, benzene/chlorobenzene solvent | Scalable, well-documented in patents | Multi-step, uses hazardous reagents |
| Salt formation | Free base of target compound | HCl in methanol or ethanol | Improves stability and solubility | Requires careful pH control |
Detailed Research Findings
Stereochemistry Control: The use of chiral starting materials such as (S)-2-methylpyrrolidine ensures the desired stereochemistry in the final product, which is crucial for biological activity.
Reaction Conditions: Hydroxymethylation is typically carried out under mild temperature and pressure, with solvents like methanol or ethanol facilitating solubility and reaction efficiency.
Purification: Silica gel chromatography and preparative HPLC are effective for purifying intermediates and final products to achieve high purity (>99%), as confirmed by NMR and mass spectrometry.
Yield Optimization: Reaction times vary from 1 hour to 12 hours depending on the step, with yields ranging from moderate to high (e.g., 19–99% depending on the method and step).
Safety and Scalability: Use of hazardous reagents like phosphorus pentachloride requires careful handling and is typically confined to industrial settings. Alternative milder methods such as reductive amination are preferred in academic labs.
Chemical Reactions Analysis
Types of Reactions
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyrrolidine-2-methanol derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention in pharmaceutical research, particularly for its potential in treating neurological disorders and infections. Its structural similarities to other pharmacologically active agents indicate that it may exhibit beneficial pharmacological effects, possibly through interactions with biological macromolecules such as receptors and enzymes .
Studies have suggested that this compound may possess several biological activities, including:
- Anticonvulsant Properties : Potentially useful in treating seizure disorders.
- Anticancer Activity : Showing promise against various cancer cell lines.
- Anti-inflammatory Effects : Indicating potential applications in treating inflammatory diseases .
Case Study 1: Neurological Applications
A study explored the compound's effects on M3 muscarinic receptors, revealing its potential to modulate cholinergic signaling pathways. This modulation could lead to therapeutic applications in Alzheimer's disease and other cognitive disorders .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial efficacy of related pyridine derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results suggest that [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituents, stereochemistry, and core heterocycles, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Key Differences and Implications
Substituent Effects: Fluorine/Chloro/CF₃ Groups: Fluorinated analogs (e.g., 6-F-pyridin-2-yl in ) exhibit improved metabolic stability and bioavailability compared to non-halogenated derivatives. The 3-Cl-5-CF₃ substitution in enhances target binding but complicates synthesis.
Stereochemistry :
- Chiral analogs like highlight the importance of stereochemistry in enantioselective synthesis. The target compound’s stereochemical configuration (if present) could significantly impact its biological activity.
Core Heterocycles :
- Pyridine vs. pyrimidine (e.g., ) alters electronic properties and binding modes. Pyrimidine-based analogs may offer better π-π stacking in drug-receptor interactions.
Biological Activity
Overview
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is derived from pyrrolidine and pyridine, two nitrogen-containing heterocycles. This compound has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential role in drug development, particularly in designing enzyme inhibitors that could modulate various biochemical pathways.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrrolidine derivatives possess cytotoxic properties at concentrations below 100 μM, with GI50 values ranging from 2 to 40 μM against specific cell lines like MDA-MB-453 .
| Compound | Cell Line | GI50 Value (μM) |
|---|---|---|
| Compound 10 | MDA-MB-453 | 10 |
| Compound 11 | MDA-MB-453 | 15 |
| Compound 17 | MDA-MB-453 | 5 |
This table illustrates the varying potency of related compounds, suggesting structural modifications can enhance biological activity.
Antimicrobial Activity
In addition to antiproliferative effects, derivatives of this compound have shown promising antimicrobial properties. Various studies have evaluated the antibacterial and antifungal activities of pyrrolidine derivatives, demonstrating effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.016 |
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes by this compound revealed its potential as a lead compound for developing therapeutic agents targeting metabolic pathways involved in cancer proliferation. The compound was tested against various enzymes, showing effective inhibition rates which suggest its utility in treating metabolic disorders.
Case Study: Anticancer Activity
Another significant study highlighted the anticancer properties of pyrrolidine-based compounds similar to this compound. The research demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development as anticancer therapies .
Q & A
Q. What synthetic routes are available for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride, and what are their key considerations?
A common approach involves condensation reactions between pyridine derivatives and pyrrolidine precursors, followed by methanol functionalization and hydrochlorination. For example, nucleophilic substitution of 2-chloropyridine with a pyrrolidine intermediate (e.g., 2-pyrrolidinemethanol) under reflux in anhydrous tetrahydrofuran (THF) can yield the base compound, which is then treated with HCl gas in ethanol to form the hydrochloride salt . Key considerations include:
- Strict control of reaction stoichiometry to avoid side products.
- Use of dry solvents and inert atmospheres to prevent hydrolysis.
- Purification via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals .
Q. How can researchers determine the purity of this compound?
Analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients can resolve impurities .
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify structural integrity; absence of extraneous peaks confirms purity .
- Elemental Analysis : Matching experimental C, H, N, and Cl percentages to theoretical values ensures stoichiometric consistency .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Stability is maintained by:
- Storing in airtight, light-resistant containers under nitrogen.
- Keeping at -20°C for long-term storage or 2–8°C for short-term use.
- Avoiding exposure to humidity, which may cause hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?
Contradictions in solubility, melting point, or partition coefficients can arise from polymorphic forms or residual solvents. Solutions include:
- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting point, Karl Fischer titration for water content) .
- Reference Standards : Compare against structurally analogous compounds (e.g., fluorinated pyrrolidine derivatives) to identify outliers .
- Crystallography : Confirm crystal structure to rule out polymorphic variations .
Q. How can computational chemistry methods predict the solubility and partition coefficients of this compound?
Tools like ACD/Labs Percepta or Schrödinger’s QikProp calculate:
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystals grown via slow evaporation (e.g., ethanol/water) are mounted on a diffractometer.
- Space group determination (e.g., monoclinic P21/c) and refinement software (e.g., SHELXL) resolve bond lengths, angles, and hydrogen-bonding networks .
- Powder XRD can further characterize bulk crystallinity and polymorphism .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
